![molecular formula C19H22ClN5O3 B585928 Trazodone 1,4-Di-N-Oxide CAS No. 1346603-99-3](/img/no-structure.png)
Trazodone 1,4-Di-N-Oxide
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Overview
Description
Trazodone 1,4-Di-N-Oxide is a compound with the molecular formula C19H22ClN5O3 and a molecular weight of 403.86 . It is a metabolite of Trazodone , which is a medication used in the management and treatment of major depressive disorder .
Molecular Structure Analysis
Trazodone 1,4-Di-N-Oxide has a complex molecular structure. Its IUPAC name is 2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one . The compound contains a total of 53 bonds, including 31 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
Trazodone 1,4-Di-N-Oxide has a molecular weight of 403.86 g/mol . Its exact mass and monoisotopic mass are 387.1462027 g/mol . The compound has a topological polar surface area of 57.2 Ų .Scientific Research Applications
Antibacterial Agent
Trazodone 1,4-Di-N-Oxide has been used as an antibacterial agent . The use of this compound as an antibacterial agent has led to an interest in investigating its mechanism of action .
Antifungal Agent
This compound has also been used as an antifungal agent . It has been found that the nature and type of substituents that Trazodone 1,4-Di-N-Oxide presents influence the selectivity, potency, and cytotoxicity that these compounds show when they are evaluated biologically .
Antiparasitic Agent
Trazodone 1,4-Di-N-Oxide has been used as an antiparasitic agent . This is due to its ability to cause DNA damage .
Antituberculous Agent
This compound has been used as an antituberculous agent . The mechanism of action for this application is still under investigation .
Anticancer Agent
Trazodone 1,4-Di-N-Oxide has been used as an anticancer agent . The compound’s ability to cause DNA damage has led to its use in this field .
Food Additive
Trazodone 1,4-Di-N-Oxide has been used as a food additive to improve animal growth . This use has been prevalent since the middle of the last century .
Antioxidant
This compound has been used as an antioxidant . This is due to its ability to produce reactive oxygen species .
Anti-inflammatory
Trazodone 1,4-Di-N-Oxide has been used as an anti-inflammatory agent . The mechanism of action for this application is still under investigation .
Mechanism of Action
Target of Action
Trazodone 1,4-Di-N-Oxide, a derivative of Trazodone, is believed to act on various receptors, including certain histamine, serotonin, and adrenergic receptors . The primary targets of Trazodone are serotonin receptors and the serotonin transporter (SERT) . It also interacts with histamine H1 receptors and α1-adrenergic receptors . These targets play crucial roles in mood regulation, sleep, and various other physiological processes .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
Trazodone 1,4-Di-N-Oxide affects the serotonin pathway by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . It also interferes with the sterol biosynthesis pathway , causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Pharmacokinetics
For trazodone, a decrease in total apparent clearance (51 versus 108 L/h) was seen in elderly volunteers in the fasted state when compared with younger volunteers . Another study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone .
Result of Action
Trazodone has been shown to have profound neuroprotective effects, restoring global protein synthesis rates in mouse models of neurodegenerative disorders . It is also effective for a range of depression symptoms, including insomnia .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Trazodone 1,4-Di-N-Oxide involves the oxidation of trazodone using hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Trazodone", "Hydrogen peroxide", "Catalyst (e.g. Iron(II) sulfate)" ], "Reaction": [ "Trazodone is dissolved in a solvent such as water or ethanol.", "Hydrogen peroxide is added to the solution in a stoichiometrically controlled manner.", "The catalyst is added to the solution to facilitate the oxidation reaction.", "The reaction mixture is heated and stirred for a certain amount of time.", "The product, Trazodone 1,4-Di-N-Oxide, is isolated and purified using standard methods such as filtration, crystallization, and chromatography." ] } | |
CAS RN |
1346603-99-3 |
Product Name |
Trazodone 1,4-Di-N-Oxide |
Molecular Formula |
C19H22ClN5O3 |
Molecular Weight |
403.867 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
Origin of Product |
United States |
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